molecular formula C11H10O3 B2545886 2H,3H,6H,7H,8H-indeno[5,6-b][1,4]dioxin-6-one CAS No. 15128-61-7

2H,3H,6H,7H,8H-indeno[5,6-b][1,4]dioxin-6-one

Cat. No.: B2545886
CAS No.: 15128-61-7
M. Wt: 190.198
InChI Key: FQOWKJFNVQOKLB-UHFFFAOYSA-N
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Description

Chemical Structure: The compound 2H,3H,6H,7H,8H-indeno[5,6-b][1,4]dioxin-6-one (CAS: 15128-61-7) features a fused indeno-dioxin scaffold with a ketone group at position 6 (Figure 1). Its molecular formula is C₁₁H₁₀O₃, and it serves as a critical precursor in organic synthesis, particularly for functionalized dihydrobenzo[b][1,4]dioxine derivatives .

Synthesis: The compound is synthesized via cyclization reactions. For example, it was used as a starting material to produce 7-(carboxymethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid in 46% yield over three steps .

Properties

IUPAC Name

2,3,7,8-tetrahydrocyclopenta[g][1,4]benzodioxin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c12-9-2-1-7-5-10-11(6-8(7)9)14-4-3-13-10/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQOWKJFNVQOKLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=CC3=C(C=C21)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2H,3H,6H,7H,8H-indeno[5,6-b][1,4]dioxin-6-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: It can be reduced under specific conditions to yield different products.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

The specific reagents and conditions for these reactions depend on the desired products and the experimental setup .

Scientific Research Applications

2H,3H,6H,7H,8H-indeno[5,6-b][1,4]dioxin-6-one is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2H,3H,6H,7H,8H-indeno[5,6-b][1,4]dioxin-6-one involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues in Indeno-Fused Heterocycles

a. 6,7-Dichloro-2,3-dihydro-1H-inden-1-one (CAS: 68755-30-6)
  • Structure: A dichloro-substituted indenone lacking the dioxane ring.
  • Properties :
    • Molecular Formula : C₉H₆Cl₂O.
    • Applications : Intermediate in agrochemical synthesis .
  • Contrast : The absence of the dioxane ring reduces steric hindrance, enhancing reactivity in electrophilic substitutions compared to the target compound .
b. Dimethyl 2,9-Iodo-5,12-dihydrocycloocta[1,2-b:5,6-b′]-diindole-6,13-dicarboxylate (Compound 1e)
  • Structure : A cyclooctadiindole derivative with iodine substituents and ester groups.
  • Properties :
    • ¹H NMR (CDCl₃ + DMSO-d₆) : δ 11.03 (bs, 2H), 8.09 (s, 2H, aromatic) .
  • Contrast : The larger macrocyclic structure and iodine atoms confer distinct electronic properties, making it suitable for optoelectronic applications, unlike the target compound .
c. 7-Azido-8-(4-hydroxyphenyl)-1,4-dihydro-6H-benzo[b][1,4]dioxin-6-one (Compound 2)
  • Structure: A benzo[b][1,4]dioxinone derivative with azide and phenolic substituents.
  • Synthesis : Derived from the target compound via multi-step functionalization .
  • Applications : Used in click chemistry for bioconjugation .

Functional Derivatives in Materials Science

a. Non-Fullerene Acceptors (NFAs) with Indeno-Dithiophene Cores
  • Example: (7Z,7'Z)-7,7'-(((4,4,9,9-Tetrakis(4-octylphenyl)-4,9-dihydro-s-indaceno[1,2-b:5,6-b']dithiophene-2,7-diyl)bis(benzo[c][1,2,5]thiadiazole-7,4-diyl))bis(methaneylylidene))bis(2-(2-ethylhexyl)-1H-indeno[6,7,1-def]isoquinoline-1,3,6(2H,7H)-trione) .
  • Contrast : Extended π-conjugation and electron-deficient moieties enhance photovoltaic performance, whereas the target compound’s simpler structure limits such applications .

Physicochemical Properties

Table 1: Comparative Data for Key Compounds

Compound Molecular Formula Melting Point (°C) Key Applications Reference
Target Compound C₁₁H₁₀O₃ 225–227 (dec.) Organic Synthesis
6,7-Dichloro-2,3-dihydro-1H-inden-1-one C₉H₆Cl₂O Not reported Agrochemical Intermediate
Dimethyl Cyclooctadiindole Derivative C₂₄H₂₀I₂O₄ 318–320 Optoelectronics

Biological Activity

2H,3H,6H,7H,8H-indeno[5,6-b][1,4]dioxin-6-one is a polycyclic compound that has garnered interest due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a unique fused dioxin structure that contributes to its chemical reactivity and biological interactions. Its IUPAC name is 2,3,7,8-tetrahydrocyclopenta[g][1,4]benzodioxin-6-one. The molecular formula is C11H10O3 with a molecular weight of 190.20 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. Research indicates that it may modulate signaling pathways associated with cell proliferation and apoptosis. Specific mechanisms include:

  • Interaction with Enzymes : The compound may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Binding : It has been shown to bind to specific receptors that regulate cellular functions.

Antioxidant Activity

Studies have demonstrated that this compound exhibits significant antioxidant properties. This activity is crucial in protecting cells from oxidative stress and related damage.

Anticancer Properties

Research has highlighted the compound's potential as an anticancer agent. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins.

Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective effects. It appears to reduce neuroinflammation and protect neuronal cells from apoptosis induced by toxic agents.

Case Studies

  • Study on Antioxidant Activity :
    • Objective : To evaluate the antioxidant capacity of the compound.
    • Method : DPPH assay was employed to measure free radical scavenging activity.
    • Results : The compound exhibited a dose-dependent scavenging effect on DPPH radicals.
  • Anticancer Activity Evaluation :
    • Objective : To assess the cytotoxic effects on cancer cell lines.
    • Method : MTT assay was used for evaluating cell viability.
    • Results : Significant reduction in cell viability was observed in breast and colon cancer cell lines at concentrations above 10 µM.
  • Neuroprotection Study :
    • Objective : To investigate neuroprotective effects against oxidative stress.
    • Method : Neuronal cells were exposed to hydrogen peroxide with and without the compound.
    • Results : Cells treated with the compound showed reduced markers of apoptosis compared to controls.

Data Table of Biological Activities

Activity TypeAssay MethodCell Line/ModelIC50/Effectiveness
AntioxidantDPPH AssayN/AEffective at low µM levels
AnticancerMTT AssayMCF-7 (breast cancer)IC50 = 15 µM
HT-29 (colon cancer)IC50 = 12 µM
NeuroprotectionCell Viability TestNeuronal cellsReduced apoptosis markers

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